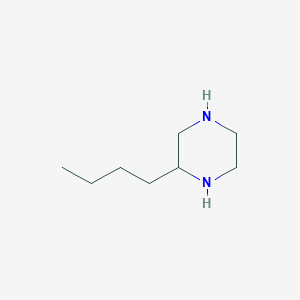

2-Butylpiperazine

Description

Contextualization within the Broader Piperazine (B1678402) Scaffold

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its prevalence is so significant that it is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for drug discovery. nih.gov The unique physicochemical properties of the piperazine ring contribute to its widespread use. The two nitrogen atoms provide a large polar surface area and act as both hydrogen bond donors and acceptors, which can facilitate strong interactions with biological macromolecules. nih.govresearchgate.net These properties often lead to improved water solubility and oral bioavailability of drug candidates. nih.gov

The versatility of the piperazine structure allows for extensive modification, particularly at its two nitrogen atoms, enabling chemists to fine-tune the pharmacological and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. nih.gov Consequently, the piperazine ring is a structural component in a vast array of approved drugs spanning numerous therapeutic areas, including antipsychotic, antidepressant, anti-inflammatory, anticancer, and antiviral agents. researchgate.netmdpi.com The ability to easily modify this core structure has made it an indispensable tool for developing new bioactive compounds. nih.gov

Significance of 2-Butylpiperazine as a Core Chemical Entity for Academic Inquiry

While much of the historical focus in piperazine chemistry has been on substitution at the nitrogen atoms, the direct functionalization of the carbon atoms of the ring represents a more advanced strategy for molecular design. 2-Butylpiperazine exemplifies this class of C-alkylated piperazines and serves as a valuable building block in synthetic and medicinal chemistry. Its utility as a synthetic intermediate is documented in patent literature, where it is employed in the preparation of more complex piperazine derivatives intended for use as anti-inflammatory agents and for the treatment of circulatory diseases. google.comgoogleapis.com The commercial availability of protected forms, such as Benzyl (B1604629) 2-butylpiperazine-1-carboxylate, further underscores its role as a readily accessible starting material for multi-step syntheses.

Lipophilicity: The nonpolar butyl chain significantly increases the lipophilicity (fat-solubility) of the piperazine ring. Lipophilicity is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes, its distribution throughout the body, and its binding to plasma proteins. nih.govnih.gov By using 2-Butylpiperazine, chemists can modulate these properties to optimize a drug candidate's pharmacokinetic profile. nih.gov

Steric Influence: The butyl group introduces steric bulk adjacent to one of the nitrogen atoms. This steric hindrance can influence the molecule's conformation and how it interacts with its biological target. 21umas.edu.ye It can be used to control the orientation of other substituents, potentially leading to increased binding affinity or selectivity for a specific receptor or enzyme. mdpi.com

In essence, 2-Butylpiperazine provides researchers with a tool to introduce specific lipophilic and steric characteristics directly into the core of a piperazine-based molecule, offering a level of structural control that is not achievable through N-substitution alone. This makes it a key entity for academic and industrial inquiry aimed at developing new generations of precisely engineered therapeutic agents.

Table 1: Chemical Properties of 2-Butylpiperazine

This interactive table summarizes key computed properties of the 2-Butylpiperazine molecule.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂ |

| IUPAC Name | 2-butylpiperazine |

| Molecular Weight | 142.24 g/mol |

| Monoisotopic Mass | 142.146998583 Da |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 24.1 Ų |

| Complexity | 83.3 |

| Data sourced from PubChem CID 20298280. nih.gov |

Historical Development of Research on Piperazine Carbon-Substituted Analogues

The historical development of piperazine chemistry has been largely characterized by a primary focus on substitutions at the two nitrogen atoms. This was driven by the straightforward and high-yielding nature of N-alkylation and N-arylation reactions, such as nucleophilic substitution and reductive amination, which made the synthesis of large libraries of N-substituted piperazines relatively simple. smolecule.com For many years, this approach dominated the field, as it provided an effective means to modify the solubility and basicity of drug candidates.

However, this focus on N-substitution meant that the potential for structural diversity offered by modifying the carbon skeleton of the piperazine ring was largely unexplored. The direct functionalization of the C-H bonds on the piperazine ring was historically considered a significant synthetic challenge. vulcanchem.com Consequently, the majority of piperazine-containing drugs feature substituents only at the nitrogen positions. vulcanchem.com

The last couple of decades have witnessed a paradigm shift, with increasing interest and significant advances in the synthesis of carbon-substituted piperazines. This evolution was driven by the recognition that C-substitution provides a powerful, albeit more complex, method for fine-tuning molecular architecture. Early methods to access these compounds often relied on the cyclization of appropriately substituted linear diamine precursors. google.com

More recently, the field has been revolutionized by the development of novel synthetic methodologies that allow for direct C-H functionalization of the pre-formed piperazine ring. These modern techniques represent a major leap forward in synthetic efficiency and scope.

Table 2: Key Developments in the Synthesis of Carbon-Substituted Piperazines

This interactive table outlines the progression of synthetic strategies for creating carbon-substituted piperazine analogues.

| Era | Method | Description |

| Traditional | Cyclization of Linear Precursors | Building the piperazine ring from a non-cyclic, appropriately substituted diamine. A reliable but often lengthy approach. google.com |

| Modern | Direct C-H Lithiation | Involves the use of strong bases to deprotonate a C-H bond on the piperazine ring, creating a reactive intermediate that can be trapped with an electrophile. nih.govevitachem.com |

| Modern | Photoredox Catalysis | Uses visible light and a photocatalyst to generate a radical at a C-H position, which can then react to form a new C-C or C-heteroatom bond. This method is known for its mild reaction conditions. vulcanchem.comevitachem.com |

| Modern | Organic Photoredox C-H Alkylation | A sustainable approach using organic dyes as photocatalysts for the C-H alkylation of piperazines, often with high site-selectivity. evitachem.com |

| Information compiled from recent reviews on piperazine synthesis. google.comnih.govvulcanchem.comevitachem.com |

These advanced synthetic tools have opened up new avenues for medicinal chemists, enabling the creation of novel piperazine analogues with precisely placed substituents on the carbon framework. This allows for the exploration of a much wider chemical space and the development of compounds, like 2-Butylpiperazine, that serve as key intermediates for next-generation therapeutics with highly tailored properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-butylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3 |

InChI Key |

CTEGAXWZJISNOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylpiperazine and Its Advanced Analogues

Direct Synthetic Routes to 2-Butylpiperazine

Direct synthetic routes aim to construct the 2-butylpiperazine molecule through the formation of the piperazine (B1678402) ring with the butyl group already incorporated or by direct installation of the butyl group onto a preformed piperazine ring.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring is a cornerstone of many synthetic strategies. These methods often involve the cyclization of linear precursors that contain the necessary nitrogen and carbon atoms. A notable approach starts from α-amino acids, which provides a chiral pool for the synthesis of enantiomerically pure 2-substituted piperazines. researchgate.netrsc.org The key transformation in one such method is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. researchgate.netrsc.org This strategy has been successfully applied to multigram scale synthesis. researchgate.net

Palladium-catalyzed cyclization reactions offer a modular approach to highly substituted piperazines. organic-chemistry.org These reactions can couple a propargyl unit with various diamine components, affording the heterocyclic products in good to excellent yields with high regiochemical and stereochemical control. organic-chemistry.org Another catalytic approach utilizes gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides to yield tetrahydropyrazines, which can be subsequently reduced to the desired piperazine scaffold. organic-chemistry.org

A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required substrates are prepared in high yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids, tolerating a variety of alkyl and aryl substituents at the 2-position. organic-chemistry.org

Direct Alkylation Strategies for Butyl Group Introduction

Introducing a butyl group directly onto the carbon framework of a piperazine ring presents a formidable challenge due to the generally unreactive nature of C-H bonds. researchgate.net However, recent advances in C-H functionalization have provided novel methods to achieve this transformation. researchgate.netmdpi.com

One prominent strategy involves the direct α-lithiation of N-Boc protected piperazines. beilstein-journals.org Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) at low temperatures generates a lithiated intermediate at the C2 position. beilstein-journals.orgwhiterose.ac.uk This intermediate can then be trapped with an appropriate electrophile, such as a butyl halide, to introduce the desired alkyl group. beilstein-journals.org The choice of the protecting group on the distal nitrogen atom can significantly influence the reaction's outcome. beilstein-journals.org

Table 1: Conditions for Direct α-Lithiation of N-Boc-Piperazines

| Base/Additive | Electrophile | Temperature (°C) | Outcome | Reference |

| sec-BuLi | TMSCl, Bu3SnCl | -78 | Good yields for silyl (B83357) and stannyl (B1234572) electrophiles. | beilstein-journals.org |

| sec-BuLi / TMEDA | TMS, Me, CHO, CO2H | -78 | Good yields for various electrophiles. | beilstein-journals.org |

| sec-BuLi | TMSCl, MeO2CCl, DMF | -30 | Effective diamine-free procedure. | beilstein-journals.org |

Photoredox catalysis has also emerged as a powerful tool for the C-H alkylation of piperazines. researchgate.netmdpi.com These methods often utilize an iridium-based photoredox catalyst to generate an α-aminyl radical from a glycine-based diamine, which then cyclizes with an aldehyde to form the C2-substituted piperazine. mdpi.com Organic photocatalysts, such as acridinium (B8443388) salts, have also been employed for the C-H alkylation of carbamate-protected piperazines via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds. mdpi.com

Synthesis from Precursor Compounds and Fragments

The synthesis of 2-butylpiperazine can also be accomplished by utilizing precursor compounds that are subsequently transformed into the target molecule. These methods often involve the modification of a pre-existing heterocyclic core or the cyclization of specifically designed acyclic precursors.

Reductive Cyclization of Dioximes

A general and effective approach for the synthesis of 2-substituted piperazines involves the catalytic reductive cyclization of dioximes. mdpi.comresearchgate.net This method is based on the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. researchgate.netmdpi.comresearchgate.net Subsequent stereoselective catalytic reductive cyclization of the oxime groups leads to the formation of the piperazine ring. mdpi.comresearchgate.net This strategy allows for the straightforward structural modification of bioactive molecules by converting a primary amino group into a piperazine ring. researchgate.net For instance, the use of a 5%-Pd/C catalyst has been shown to be effective for the hydrogenation and cyclization of these dioxime precursors to yield N-Boc-protected 2-substituted piperazines in good yields. mdpi.com

Table 2: Reductive Cyclization of Dioximes for Piperazine Synthesis

| Dioxime Precursor | Catalyst | Product | Yield | Reference |

| Unsymmetrically substituted dioximes | 5%-Pd/C | Racemic 2-substituted N-Boc-piperazines | Good | mdpi.com |

| Diketooximes | Not specified | Predominantly cis-2,6-disubstituted piperazines | Not specified | mdpi.com |

Hydrolysis and Derivatization of Piperazinecarboxylates

Piperazine-1-carboxylates, particularly tert-butyl (Boc) protected derivatives, are versatile intermediates in the synthesis of functionalized piperazines. vulcanchem.comvulcanchem.com The Boc group serves as a temporary protecting group for one of the nitrogen atoms, allowing for selective functionalization at the other positions. vulcanchem.com For the synthesis of 2-butylpiperazine, a common strategy involves the use of a chiral piperazine precursor which is first protected with a Boc group. vulcanchem.com Subsequently, the butyl group can be introduced at the C2 position via alkylation or nucleophilic substitution, often employing stereoselective catalysis to control the configuration. vulcanchem.com The final step involves the hydrolysis of the carbamate (B1207046) protecting group, typically under acidic conditions, to yield the free 2-butylpiperazine. researchgate.netbenchchem.com For example, tert-butyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate can be hydrolyzed using concentrated HCl in methanol (B129727) to afford the corresponding deprotected piperazine. researchgate.net

Reactions Involving Glyoxal (B1671930) and Piperazine Derivatives

The reaction of glyoxal with piperazine and its derivatives can lead to the formation of various heterocyclic structures. google.comgoogle.com While not a direct route to 2-butylpiperazine, these reactions are relevant in the broader context of piperazine chemistry. The reaction between piperazine and glyoxal can produce compounds such as 1,2-bis(piperazinyl)ethanediol and 2-hydroxy-1-(1-piperazinyl)ethanone. google.comgoogle.com The specific products formed are dependent on the reaction conditions and the substitution pattern of the piperazine starting material. google.comgoogle.com In a related context, the reaction of arylglyoxals with anilines under Povarov conditions can unexpectedly lead to highly substituted piperazinone derivatives. chemrxiv.org Although the direct synthesis of 2-butylpiperazine via this route is not explicitly described, the reactivity of glyoxal with diamines highlights a potential, albeit complex, avenue for constructing substituted piperazine rings. Historically, the reaction of glyoxal and formaldehyde (B43269) in ammonia (B1221849) was the first synthesis of imidazole, a related nitrogen-containing heterocycle. nih.gov

Catalytic Approaches in 2-Butylpiperazine Synthesis

Catalysis offers powerful tools for the synthesis of 2-butylpiperazine, enabling efficient bond formations, control of stereochemistry, and functionalization under milder conditions than classical methods. These approaches are central to producing both the core structure and its more complex derivatives.

Asymmetric hydrogenation is a premier, atom-economic strategy for establishing stereocenters, providing access to enantiopure compounds from prochiral precursors. buchler-gmbh.com In the context of 2-butylpiperazine synthesis, this method is crucial for preparing chiral intermediates, which are then cyclized to form the desired enantiomerically pure piperazine ring. The process typically involves the enantioselective reduction of unsaturated double bonds (C=C, C=O, or C=N) in a precursor molecule using a chiral catalyst. buchler-gmbh.com

A common pathway involves the catalytic reductive cyclization of bis(oximinoalkyl)amines. This method allows for the straightforward construction of the piperazine ring from primary amines. nih.gov The key step is the hydrogenation of a dioxime intermediate, which can be performed using heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) under a hydrogen atmosphere. nih.gov To achieve enantioselectivity for a C2-substituted piperazine like 2-butylpiperazine, a prochiral tetrahydropyrazine (B3061110) intermediate would be subjected to asymmetric hydrogenation. The use of chiral rhodium or ruthenium complexes, often featuring chiral phosphine (B1218219) ligands, is a well-established method for the asymmetric hydrogenation of cyclic enamines or imines, yielding chiral amines with high enantioselectivity. ajchem-b.comrsc.org For instance, rhodium catalysts with chiral ligands like (R, R)-Et-DuPhos have been successfully used in the hydrogenation of related unsaturated substrates. ajchem-b.com

The general procedure for such a catalytic hydrogenation is outlined below:

| Parameter | Condition | Source |

| Catalyst | 5% Pd/C or Raney Nickel | nih.gov |

| Precursor | Dioxime or Tetrahydropyrazine | nih.govgoogle.com |

| Hydrogen Pressure | ~40 bar | nih.gov |

| Temperature | 50 °C | nih.gov |

| Solvent | Methanol | nih.gov |

This strategy, by analogy with the successful synthesis of 2-substituted chiral morpholines, can provide quantitative yields and excellent enantioselectivities (up to 99% ee) for the desired chiral piperazine intermediate. rsc.org

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the direct functionalization of C-H bonds and cross-coupling reactions that were previously challenging. For the synthesis and derivatization of 2-butylpiperazine, several transition-metal-catalyzed methods are highly relevant. These reactions allow for the introduction of the butyl group or other functionalities onto a pre-formed piperazine ring. beilstein-journals.org

One notable approach is the Tantalum-catalyzed hydroaminoalkylation . This atom-economic reaction directly couples piperazine substrates with terminal olefins. beilstein-journals.org For example, a protected piperazine can react with 1-hexene (B165129) in the presence of a tantalum catalyst at elevated temperatures to yield the corresponding α-butylated piperazine. beilstein-journals.org This method is advantageous as it does not require a directing group on the substrate. beilstein-journals.org

Rhodium-catalyzed dehydrogenative carbonylation represents another powerful method. beilstein-journals.org While this specific reaction introduces a carbonyl and an olefin rather than a simple alkyl group, it exemplifies the capacity of transition metals to activate the α-C–H bond of piperazines for further functionalization. beilstein-journals.org

Palladium and copper catalysts are also widely used for the N-arylation or N-alkylation of piperazine derivatives, although C-H functionalization remains a more direct route for creating C-substituted analogues. semanticscholar.org

| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Source |

| Hydroaminoalkylation | Tantalum Catalyst (e.g., 77) | N-protected piperazine, Terminal olefin | α-Alkylated piperazine | Atom-economic, no directing group required | beilstein-journals.org |

| Dehydrogenative Carbonylation | Rhodium Catalyst | N-(2-pyridinyl)piperazine, CO, Olefin | α-Carbonylated piperazine | C-H activation with carbonylation | beilstein-journals.org |

| Arylation/Alkylation | Palladium or Copper Catalyst | Piperazine, Aryl/Alkyl Halide | N-Substituted piperazine | Functionalization at the nitrogen atom | semanticscholar.org |

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for organic synthesis, capable of generating highly reactive radical intermediates. jocpr.com This technology is particularly effective for the direct functionalization of sp³ C–H bonds, including those adjacent to nitrogen atoms in heterocycles like piperazine. beilstein-journals.orgnih.gov

The direct α-C–H functionalization of piperazines via photoredox catalysis allows for the formation of C-C bonds at the 2-position, which is ideal for introducing substituents like the butyl group. The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which becomes excited upon absorbing visible light. beilstein-journals.orgnih.gov This excited-state catalyst can then engage in an electron transfer process with the piperazine substrate to generate a key α-amino radical intermediate. This radical can then be trapped by various coupling partners.

Breakthroughs by MacMillan and co-workers have demonstrated the utility of this approach for piperazine functionalization. beilstein-journals.org For example, using Ir(ppy)₃ as the photocatalyst, a protected piperazine can couple with electron-deficient arenes or vinyl sulfones to yield α-arylated and α-vinylated products in high yield. beilstein-journals.org This strategy simplifies the synthesis of complex piperazine derivatives by avoiding the need for pre-functionalized starting materials. jocpr.com

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield | Source |

| Ir(ppy)₃ | N-Boc-piperazine (87) | Aryl derivative | α-Arylated piperazine (89) | 95% | beilstein-journals.org |

| Ir(ppy)₃ | N-Boc-piperazine (87) | Vinyl sulfone (90) | α-Vinylated piperazine (91) | 74% | beilstein-journals.org |

| Ir(ppy)₃ | N-Boc-piperazine (87) | Heteroaryl chloride (92) | α-Heteroarylated piperazine (93) | 84% | beilstein-journals.org |

Green Chemistry Approaches in 2-Butylpiperazine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-butylpiperazine, these principles can be applied by employing catalytic methods, using renewable feedstocks, and designing atom-economic reactions. mdpi.com

Catalytic hydrogenations are inherently green as they replace stoichiometric and often hazardous reducing agents with clean H₂ gas and a recyclable catalyst. nih.gov The Tantalum-catalyzed hydroaminoalkylation discussed previously is a prime example of a green, atom-economic reaction, where all atoms of the reactants are incorporated into the final product, generating minimal waste. beilstein-journals.org

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for chemical synthesis, including enhanced safety, better process control, and improved scalability. mdpi.comsioc-journal.cn These benefits are particularly relevant for pharmaceutical manufacturing. researchgate.net

The synthesis of 2-butylpiperazine and its analogues can be adapted to flow processes, especially for reactions that are highly exothermic or involve hazardous reagents or intermediates. amt.uk For instance, catalytic hydrogenations are well-suited for flow reactors, which allow for excellent gas-liquid mixing and precise control over temperature and pressure, leading to improved reaction efficiency and safety. amt.uk

Derivatization and Functionalization Strategies of 2 Butylpiperazine

N-Substitution Reactions and their Regioselectivity

The two nitrogen atoms of the 2-butylpiperazine ring exhibit different steric and electronic environments, leading to challenges and opportunities in achieving regioselective N-substitution. The nitrogen at position 1 (N1) is adjacent to the butyl-substituted carbon, making it more sterically hindered than the nitrogen at position 4 (N4).

Common N-substitution reactions include alkylation, acylation, and arylation. Controlling regioselectivity is a significant challenge in these transformations. vulcanchem.com For instance, in the alkylation of piperazine (B1678402) with sec-butyl halides, careful control of reaction conditions is necessary to obtain the desired mono-substituted product and avoid the formation of di-substituted byproducts. vulcanchem.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to control the reactivity of one nitrogen atom while the other is functionalized. vulcanchem.comvulcanchem.com For example, a chiral piperazine precursor can be reacted with tert-butyl chloroformate to introduce a Boc group at the N1 position. vulcanchem.com

The choice of reagents and reaction conditions plays a crucial role in directing the substitution to either N1 or N4. For instance, N-alkylation can be achieved through nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com The synthesis of various pharmaceutical agents often involves the N-alkylation of the piperazine core using alkyl chlorides or bromides. mdpi.com In some cases, the use of a base like anhydrous potassium carbonate in a suitable solvent such as acetonitrile (B52724) is employed to facilitate the reaction. researchgate.netajopred.com

The regioselectivity of N-substitution can also be influenced by the nature of the substituent on the piperazine ring. For example, in the synthesis of complex molecules, protecting groups like 2,4-dimethoxybenzyl or fluorobenzyl can be used to control regioselectivity. benchchem.com

Carbon-Hydrogen (C-H) Functionalization Approaches

Direct functionalization of C-H bonds offers an atom-economical and efficient way to introduce complexity into the 2-butylpiperazine core. These methods bypass the need for pre-functionalized starting materials.

α-Lithiation-Trapping Methods

α-Lithiation followed by trapping with an electrophile is a powerful method for functionalizing the carbon atom adjacent to a nitrogen atom. In the context of N-Boc protected piperazines, this reaction typically occurs at the carbon atom alpha to the Boc-protected nitrogen. beilstein-journals.orgresearchgate.net The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), facilitates the deprotonation. beilstein-journals.orgwhiterose.ac.uk

The resulting organolithium species can then be trapped with a variety of electrophiles to introduce diverse substituents. researchgate.net For instance, trapping with electrophiles like trimethylsilyl (B98337) chloride (TMSCl), Bu3SnCl, methyl chloroformate, and benzophenone (B1666685) has been successfully demonstrated. beilstein-journals.orgwhiterose.ac.uk The reaction conditions, including temperature, can be critical. While many lithiation-trapping procedures are conducted at low temperatures like -78 °C, diamine-free methods have been developed that allow the reaction to proceed at higher temperatures, such as -30 °C. beilstein-journals.org

The regioselectivity of the lithiation can be influenced by the substituents on the piperazine ring. For N-Boc-N'-alkylpiperazines, lithiation generally occurs at the carbon atom adjacent to the N-Boc group. beilstein-journals.orgwhiterose.ac.uk The nature of the N'-substituent can also affect the outcome of the reaction. For example, a bulky tert-butyl group on the distal nitrogen has been shown to give better results in some cases compared to smaller alkyl groups. beilstein-journals.org

Asymmetric deprotonation using a chiral ligand like (-)-sparteine (B7772259) can lead to the formation of enantioenriched α-substituted piperazines. beilstein-journals.orgresearchgate.net This approach has been used in the synthesis of chiral piperazine derivatives with high enantioselectivity. beilstein-journals.org

Table 1: Examples of Electrophiles Used in α-Lithiation-Trapping of N-Boc-Piperazines

| Electrophile | Installed Substituent | Reference |

|---|---|---|

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | beilstein-journals.org |

| Tributyltin chloride (Bu₃SnCl) | -Sn(C₄H₉)₃ | beilstein-journals.org |

| Methyl chloroformate (MeO₂CCl) | -COOCH₃ | beilstein-journals.orgwhiterose.ac.uk |

| Benzophenone (Ph₂CO) | -C(OH)(C₆H₅)₂ | beilstein-journals.orgwhiterose.ac.uk |

| Paraformaldehyde | -CH₂OH | whiterose.ac.uk |

| Allyl bromide | -CH₂CH=CH₂ | whiterose.ac.uk |

Selective C-H Arylation and Vinylation

Palladium-catalyzed cross-coupling reactions are prominent methods for the selective arylation and vinylation of C-H bonds. These reactions often utilize a directing group to achieve regioselectivity. For C-H arylation of heteroarenes, various palladium catalysts and arylating agents have been explored. rsc.org For instance, aryldiazonium salts can be used as arylating reagents in the presence of a palladium catalyst. rsc.org

In the context of piperazines, selective C-H arylation can be achieved through methods like the Negishi coupling process following a lithiation step. beilstein-journals.orgresearchgate.net This involves the transmetalation of the lithiated intermediate to a zinc species, which then undergoes palladium-catalyzed cross-coupling with an aryl halide.

Heteroarylation and Alkylation Strategies

The introduction of heteroaryl and alkyl groups onto the piperazine ring via C-H functionalization is of significant interest in medicinal chemistry. Photoredox catalysis has emerged as a powerful tool for the direct α-heteroarylation of tertiary amines, including piperazines. researchgate.net This method can proceed via a homolytic aromatic substitution mechanism. researchgate.net The use of SnAP (Silicon Amine Protocol) reagents in combination with copper or iridium catalysis allows for the synthesis of α-heteroarylated piperazines from aldehydes. mdpi.comencyclopedia.pub

Nickel-catalyzed C-H alkylation has also been developed, often employing a directing group to control regioselectivity. mdpi.com These reactions can utilize alkyl halides as the alkylating agents. mdpi.com For instance, the 2-C-H alkylation of N-(2-pyridyl)indole has been achieved with both primary and secondary alkyl halides using a nickel catalyst. mdpi.com

Ortho-Directed C-H Functionalization

When an aryl group is attached to one of the piperazine nitrogens, C-H functionalization can be directed to the ortho position of that aryl ring. nih.gov This strategy relies on the coordinating ability of the piperazine nitrogen to a transition metal catalyst, bringing the catalyst in proximity to the ortho C-H bond. nih.govrsc.org Palladium is a commonly used catalyst for such transformations. nih.govnih.gov

The success of ortho-directed C-H activation can be influenced by the steric and electronic properties of substituents on the aromatic ring. rsc.org For example, the presence of a group ortho to the directing group can create steric hindrance that affects the efficiency of the C-H activation. rsc.org

Formation of Complex Heterocyclic Systems Incorporating 2-Butylpiperazine Moieties

2-Butylpiperazine can serve as a building block for the synthesis of more complex heterocyclic systems. For example, the piperazine ring can be incorporated into macrocyclic structures. The synthesis of triazine-based macrocycles has been reported where piperazine units are linked together. researchgate.net

Furthermore, functionalized 2-butylpiperazines can undergo subsequent reactions to form fused heterocyclic systems. For instance, an α-substituted piperazine can be further elaborated through additional C-H functionalization or cyclization reactions to build more complex molecular architectures. whiterose.ac.uk The development of methods for the synthesis of tri- and tetrasubstituted piperazines is an active area of research. whiterose.ac.uk

Incorporation into Hybrid Materials

The functionalization of 2-butylpiperazine and its isomers, such as 1-butylpiperazine (B1267675), has enabled their use as organic components in the synthesis of organic-inorganic hybrid materials. These materials are of significant interest due to their tunable structural and photophysical properties. The piperazine moiety, with its two nitrogen atoms, can be protonated to form cations that act as templates or counterions for inorganic anionic frameworks, such as metal halides. This interaction facilitates the self-assembly of novel crystalline structures with unique characteristics.

A notable example is the synthesis of a zero-dimensional hybrid material where 1-butylpiperazine is incorporated with cadmium(II) chloride. researchgate.netresearchgate.net In this case, the 1-butylpiperazine is doubly protonated to form the (C₈H₂₀N₂)₂⁺ cation, which then electrostatically interacts with binuclear [Cd₂Cl₈]⁴⁻ anions. The resulting material, with the formula (BPH₂)₂[Cd₂Cl₈] (where BP stands for 1-butylpiperazine), exhibits a centrosymmetric crystal structure. researchgate.net The butylpiperazine cations and the cadmium chloride anions are linked through N-H···Cl and C-H···Cl hydrogen bonds, which are crucial for the stability of the three-dimensional network. researchgate.net This particular hybrid material was found to have an experimental optical band gap of 4.75 eV. researchgate.net

Further research has explored the use of 1-butylpiperazine in the formation of 2D layered lead halide perovskites. acs.org In one study, (C₈H₁₈N₂)PbBr₄·H₂O was synthesized using a solution method, demonstrating the versatility of the butylpiperazine cation in forming different types of hybrid structures with different metal halides. acs.org The study also included the synthesis of lead iodide analogues, indicating that the choice of the halide also plays a critical role in the final structure and properties of the hybrid material. acs.org

The role of the piperazine derivative in these hybrid materials is multifaceted. It acts as a structure-directing agent, and its size and conformation, along with the butyl group, influence the dimensionality and interlayer spacing of the inorganic framework. These structural variations, in turn, have a direct impact on the material's electronic and optical properties, such as the band gap and photoluminescence. acs.org The investigation into piperazine-based hybrid materials extends to other derivatives as well, such as N-ethylpiperazine, 2-methylpiperazine (B152721), and trans-2,5-dimethylpiperazine, which have been used to create hybrid metal halides with varied dimensionalities and photoluminescent properties. acs.orgrsc.orgnih.gov

Table 1. Research Findings on the Incorporation of Butylpiperazine into Hybrid Materials

| Hybrid Material Formula | Role of Butylpiperazine Moiety | Inorganic Component | Resulting Structure | Key Findings | Reference(s) |

| (BPH₂)₂[Cd₂Cl₈] | Doubly protonated cation (C₈H₂₀N₂)₂⁺ | Binuclear [Cd₂Cl₈]⁴⁻ anions | Zero-dimensional (0D) | Forms a stable 3D network via hydrogen bonds; Optical band gap of 4.75 eV. | researchgate.netresearchgate.net |

| (C₈H₁₈N₂)PbBr₄·H₂O | Organic cation | Lead bromide | Two-dimensional (2D) | Demonstrates the formation of layered perovskite structures. | acs.org |

Structural Elucidation and Advanced Characterization Techniques for 2 Butylpiperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of a 2-butylpiperazine derivative provides a detailed map of the proton environments. In an unsymmetrically substituted piperazine (B1678402), the protons on the ring are chemically distinct, leading to complex splitting patterns. For a typical 2-substituted piperazine, the spectrum can be interpreted as follows:

Butyl Group Protons: The butyl chain exhibits characteristic signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the adjacent methylene (B1212753) (-CH₂-) group, a quintet for the next methylene group, and a multiplet for the methylene group attached to the piperazine ring.

Piperazine Ring Protons: The substitution at the C2 position renders the eight protons on the piperazine ring non-equivalent. The proton on the substituted carbon (C2) will appear as a distinct multiplet. The other protons on the ring will show complex multiplets due to geminal and vicinal coupling. For instance, in N-Boc-2-benzylpiperazine, the piperazine protons appear as a series of multiplets between δ 2.56 and 4.17 ppm. rsc.org Similarly, in other asymmetrically substituted piperazines, the N-CH₂ protons can show four broad signals, indicating distinct chemical environments. beilstein-journals.orgnih.gov

N-H Protons: The signals for the N-H protons of the piperazine ring are typically observed as broad singlets and their chemical shift can vary depending on the solvent and concentration. These signals will disappear upon exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Butylpiperazine Derivatives

| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet (t) | Terminal methyl group. |

| Butyl -CH₂- (next to CH₃) | ~1.3 | Sextet | Coupling to adjacent CH₃ and CH₂ groups. |

| Butyl -CH₂- | ~1.4-1.5 | Quintet | Coupling to adjacent CH₂ groups. |

| Butyl -CH₂- (attached to C2) | ~2.4 | Multiplet (m) | Adjacent to the chiral center C2. |

| Piperazine Ring Protons (C2-H) | ~2.8-3.0 | Multiplet (m) | Proton on the substituted carbon. |

| Piperazine Ring Protons (other CH₂) | ~2.5-3.2 | Multiplets (m) | Complex splitting due to non-equivalence. rsc.org |

| N-H Protons | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | Position is solvent and concentration dependent; D₂O exchangeable. |

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. For 2-butylpiperazine, ten distinct signals are expected, corresponding to the four carbons of the butyl group and the six carbons of the piperazine ring.

Butyl Group Carbons: The carbons of the n-butyl group typically resonate in the upfield region of the spectrum (δ 14-35 ppm). For example, in a related N-butyl piperazine derivative, the butyl carbons appear at approximately δ 14.1, 20.6, 29.4, and 58.5 ppm. mdpi.com

Piperazine Ring Carbons: The chemical shifts of the piperazine ring carbons are sensitive to the substitution pattern. In 2-substituted piperazines, the C2 carbon (bearing the butyl group) and the C6 carbon will have distinct chemical shifts from C3 and C5. For example, in N-Boc-2-benzylpiperazine, the piperazine carbons are found at δ 35.1, 38.7, 45.2, 46.3, and 52.2 ppm. rsc.org The C2 carbon signal is expected to be shifted downfield due to the alkyl substituent. In general, piperazine ring carbons in substituted derivatives appear in the δ 40-60 ppm range. rsc.orgmdpi.commdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butylpiperazine

| Carbon Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Butyl -CH₃ | ~14.2 | Terminal methyl carbon. mdpi.com |

| Butyl -CH₂- (next to CH₃) | ~20.1 | mdpi.com |

| Butyl -CH₂- | ~27.9 | mdpi.com |

| Butyl -CH₂- (attached to C2) | ~30-35 | Influenced by the piperazine ring. |

| Piperazine C2 | ~55-60 | Substituted carbon, shifted downfield. rsc.org |

| Piperazine C3 | ~45-50 | rsc.org |

| Piperazine C5 | ~45-50 | rsc.org |

| Piperazine C6 | ~40-45 | rsc.org |

2D NMR Techniques (e.g., COSY, HSQC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals observed in 1D spectra and for determining the connectivity and stereochemistry of 2-butylpiperazine derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com A COSY spectrum would show cross-peaks connecting protons that are coupled, typically within two to three bonds of each other. This is invaluable for tracing the connectivity within the butyl chain and for linking the protons across the piperazine ring, helping to differentiate the signals from the C3, C5, and C6 positions based on their coupling to the C2 proton. nih.govjasco.com.br

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹H-¹³C one-bond correlation). nih.govmdpi.com By combining the information from ¹H NMR and ¹³C NMR, HSQC provides definitive assignments for each C-H pair. For example, the proton signal assigned to C2-H would show a cross-peak with the carbon signal for C2, confirming their direct bond. beilstein-journals.orgjasco.com.br This technique is essential for resolving ambiguities in the crowded regions of both the proton and carbon spectra. researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 2-butylpiperazine is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Data from related piperazine derivatives, such as 2-methylpiperazine (B152721), provides a reliable guide to the expected absorption regions. thermofisher.comavantorsciences.comnih.gov

N-H Stretching: The stretching vibrations of the N-H bonds in the piperazine ring typically appear as one or two bands in the region of 3200-3400 cm⁻¹. scispace.com The presence of a secondary amine is a key feature of the piperazine core.

C-H Stretching: The aliphatic C-H stretching vibrations from both the butyl group and the piperazine ring are observed as strong, sharp peaks in the 2800-3000 cm⁻¹ range. dergipark.org.tr

N-H Bending: The N-H bending (scissoring) vibration is typically found near 1600 cm⁻¹.

C-H Bending: The bending vibrations for the CH₂ and CH₃ groups of the butyl chain and the CH₂ groups of the piperazine ring appear in the 1440-1470 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the aliphatic amine structure give rise to bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-Alkylpiperazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| N-H Bend | ~1600 | Medium-Weak |

| C-H Bend | 1440 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Data derived from analysis of various substituted piperazines. scispace.comdergipark.org.trultraphysicalsciences.org

Raman Spectroscopy for Molecular Structure and Conformations

For piperazine derivatives, Raman spectra show strong bands for C-C and C-N ring vibrations. dergipark.org.trspectroscopyonline.com The C-H stretching modes are also prominent between 2800 and 3000 cm⁻¹. scispace.com The symmetric "breathing" modes of the piperazine ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing valuable information about the ring's conformation. Studies on piperazine derivatives show key Raman bands in the 500-1700 cm⁻¹ region that can be used to differentiate between various analogues. spectroscopyonline.com For instance, CH stretching vibrations of the piperazine ring are observed around 2833-2954 cm⁻¹ in the Raman spectrum of 1-(4-Chlorophenyl)piperazine. dergipark.org.tr

Table 4: Key Raman Shifts for Piperazine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch (Aliphatic) | 2800 - 3000 | Often strong and well-defined. scispace.com |

| Ring Vibrations (C-C, C-N) | 800 - 1300 | Provides information on the piperazine skeleton. spectroscopyonline.com |

| CH₂ Twist/Wag | 1300 - 1450 | Characteristic of the piperazine and butyl methylene groups. |

| Ring Breathing Mode | ~1000 | Sensitive to ring conformation. ultraphysicalsciences.org |

Data derived from analysis of various substituted piperazines. dergipark.org.trultraphysicalsciences.orgspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight of 2-butylpiperazine derivatives and for deducing their structure through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 2-butylpiperazine, the molecular weight is 142.23 g/mol . vulcanchem.com

The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For aliphatic amines like 2-butylpiperazine, alpha-cleavage is a dominant fragmentation pathway. libretexts.org This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The fragmentation of the piperazine ring and the butyl side chain will produce a unique mass spectrum. The analysis of these fragments helps to confirm the presence of the butyl group and the piperazine core. libretexts.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. pressbooks.pub

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Butylpiperazine This table is generated based on typical fragmentation patterns of aliphatic amines and piperazine derivatives and is for illustrative purposes.

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Origin |

|---|---|---|

| [M]+ | 142 | Molecular Ion |

| [M-CH3]+ | 127 | Loss of a methyl group from the butyl chain |

| [M-C2H5]+ | 113 | Loss of an ethyl group from the butyl chain |

| [M-C3H7]+ | 99 | Loss of a propyl group (alpha-cleavage) |

| [M-C4H9]+ | 85 | Loss of the butyl group |

X-ray Crystallography

Single crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the absolute configuration of chiral molecules. encyclopedia.pubnih.gov For chiral derivatives of 2-butylpiperazine, obtaining a suitable single crystal allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. vulcanchem.com The technique relies on the anomalous scattering of X-rays by the atoms in the crystal, which can be used to distinguish between enantiomers. encyclopedia.pub

The process involves growing a high-quality single crystal of the compound, which can sometimes be challenging. encyclopedia.pub If the parent compound does not crystallize well, derivatization might be necessary to introduce groups that facilitate crystallization. encyclopedia.pub The diffraction data collected from the crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined. uwaterloo.camdpi.com This provides precise data on bond lengths, angles, and the conformation of the piperazine ring and the butyl substituent. uwaterloo.camdpi.com

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to verify its phase purity. ncl.ac.ukscribd.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material. ncl.ac.uk

By comparing the experimental PXRD pattern of a synthesized 2-butylpiperazine derivative with a simulated pattern generated from single crystal data, one can confirm the phase purity of the bulk sample. ncl.ac.ukscribd.com The presence of peaks from other crystalline phases would indicate impurities. icdd.com PXRD is also valuable for identifying different polymorphic forms of a compound, which may exhibit different physical properties. icdd.com The technique can be used to monitor phase transitions under varying conditions, such as temperature. fz-juelich.de

Table 2: Comparison of X-ray Diffraction Techniques for 2-Butylpiperazine Analysis

| Technique | Sample Type | Information Obtained | Primary Application for 2-Butylpiperazine |

|---|---|---|---|

| Single Crystal X-ray Diffraction (SCXRD) | Single Crystal | Absolute 3D structure, bond lengths, bond angles, absolute configuration. uwaterloo.ca | Determination of the absolute stereochemistry of chiral 2-butylpiperazine derivatives. vulcanchem.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For 2-butylpiperazine (C8H18N2), the theoretical elemental composition would be calculated based on its atomic constituents. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. growingscience.com This technique is often used in conjunction with mass spectrometry and NMR spectroscopy to confirm the structure of a newly synthesized compound. researchgate.net

Table 3: Theoretical Elemental Composition of 2-Butylpiperazine (C8H18N2)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 8 | 96.08 | 67.55% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 12.76% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 19.69% |

| Total | | | 142.244 | 100.00% |

Morphological Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and texture of a solid sample at high magnification. researchgate.net For crystalline derivatives of 2-butylpiperazine, SEM can provide valuable information about the crystal habit, size, and surface features. dntb.gov.ua While it does not provide information about the internal crystal structure like X-ray diffraction, it is useful for observing the external morphology of the crystals. researchgate.net In some cases, SEM can be combined with Energy Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis on specific areas of the sample's surface.

Theoretical and Computational Chemistry Investigations of 2 Butylpiperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can accurately predict various molecular attributes, from the geometric structure to spectroscopic and reactivity parameters. For piperazine (B1678402) derivatives, DFT calculations are instrumental in understanding their stability and chemical behavior.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the arrangement and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its reactivity. libretexts.orglibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. nih.gov

For 1-butylpiperazine (B1267675), a close isomer of 2-butylpiperazine, DFT calculations have been performed to elucidate its electronic properties. researchgate.net These calculations reveal that the equatorial-equatorial conformer is the most stable form of 1-butylpiperazine. researchgate.net The electronic properties, including the HOMO and LUMO energies, are key outputs of these DFT studies. researchgate.net In a related organoammonium-cadmium(II) hybrid material incorporating 1-butylpiperazine, DFT calculations predicted a direct band gap of 4.45 eV, which aligns with the experimentally determined optical band gap of 4.75 eV. researchgate.net This study also involved the calculation of the band structure and the total density of states (DOS) to explore the material's electrical and optical properties. researchgate.net Such analyses are crucial for understanding how the electronic states are distributed and which orbitals contribute to the frontier orbitals, thereby influencing the molecule's interactions.

While specific data for 2-butylpiperazine is not available, the following table illustrates typical values obtained for related piperazine derivatives, providing a reference for the expected electronic structure parameters.

| Parameter | Description | Typical Value (eV) for Piperazine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4 to 6 |

Note: These are representative values and can vary based on the specific derivative and computational method.

Chemical Reactivity Evaluation using Conceptual DFT Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. d-nb.info These descriptors, derived from the changes in energy with respect to the number of electrons, offer insights into the electrophilic and nucleophilic nature of different sites within a molecule. mdpi.com Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.comekb.eg

The energies of the HOMO and LUMO are used to calculate these descriptors:

Electronegativity (χ) : Measures the power of an atom or molecule to attract electrons. d-nb.info

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap. d-nb.info

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com

In a study of a 1-butylpiperazine-cadmium(II) complex, the chemical reactivity was evaluated using conceptual DFT descriptors at the B3LYP/SDD/aug-cc-pVTZ level of theory. researchgate.net Such analyses help in identifying the reactive sites of the molecule, which is crucial for predicting its behavior in chemical reactions. mdpi.com

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Indicates the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies electrophilic character. |

Molecular Dynamics Simulations (Inferred for structural insights)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the atomic motions over time, MD provides detailed information about the conformational dynamics, stability, and intermolecular interactions of molecules in various environments. acs.orgmdpi.com

While specific MD simulation studies on 2-butylpiperazine are not prevalent in the literature, research on other piperazine derivatives highlights the utility of this technique. For instance, MD simulations have been employed to investigate the dynamic behavior and stability of complexes involving piperazine-substituted compounds. acs.orgresearchgate.net These simulations often involve placing the molecule in a solvent box, typically with water molecules, to mimic physiological conditions and then observing its structural evolution over nanoseconds. mdpi.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com For 2-butylpiperazine, MD simulations could provide valuable insights into the conformational flexibility of the butyl group and the piperazine ring, as well as its interactions with solvent molecules.

Intermolecular Interaction Analysis

The way molecules interact with each other is fundamental to their physical and chemical properties in the solid state and in solution. The analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, is crucial for understanding crystal packing, solubility, and biological activity.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in crystal structures. mdpi.commdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and it allows for the partitioning of the crystal space among the molecules. mdpi.com The surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.

For a 1-butylpiperazine-cadmium(II) hybrid material, Hirshfeld surface analysis was used to elucidate the non-covalent interactions, revealing the dominant role of H···Cl contacts in the molecular packing. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, showing the proportion of different types of interactions. mdpi.com For example, in a study of copper(II) and cobalt(II) coordination polymers with a triazole ligand, Hirshfeld analysis showed that H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions were the most significant contributors to the crystal packing. mdpi.com

Hydrogen Bonding and Non-Covalent Interactions

The piperazine ring in 2-butylpiperazine contains two nitrogen atoms, which can act as hydrogen bond acceptors, and the N-H groups can act as hydrogen bond donors. These interactions are critical in determining the structure and properties of the compound.

Prediction of Crystal Morphology and Growth

There is no available research predicting the crystal morphology or growth of pure 2-butylpiperazine. Computational methods such as the Bravais-Friedel-Donnay-Harker (BFDH) model or advanced approaches incorporating solvent effects and intermolecular forces have not been applied to this specific compound according to available literature.

Research Applications of 2 Butylpiperazine As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of the piperazine (B1678402) ring, combined with the specific substitution at the C-2 position, makes 2-butylpiperazine a strategic component in synthetic organic chemistry. nih.govresearchgate.net Chemists utilize it as a scaffold to introduce specific spatial arrangements and functionalities into target molecules. The secondary amines within the piperazine ring can undergo a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the stepwise and controlled assembly of intricate molecular architectures. mdpi.comorganic-chemistry.org

One common strategy involves protecting one of the piperazine nitrogens, often with a tert-butoxycarbonyl (Boc) group, to allow for selective reaction at the other nitrogen. researchgate.net Subsequent deprotection reveals the second amine for further functionalization. This approach enables the creation of unsymmetrically substituted piperazine derivatives, which are crucial components in many biologically active compounds. The presence of the C-2 butyl group can influence the stereochemical outcome of reactions, providing a level of control in asymmetric synthesis. For instance, related substituted piperazines like tert-butyl piperazine-1-carboxylate have been used as substrates in electrochemical reactions to produce sulfonimidoyl fluorides, which are important reagents in "click chemistry" (specifically SuFEx, or Sulfur(VI) Fluoride Exchange) for linking molecular fragments. acs.orgacs.org This highlights the role of such substituted piperazines as key intermediates in creating complex and functionally diverse molecules.

Development of Chemical Libraries for Screening

In modern drug discovery and materials science, the generation of chemical libraries for high-throughput screening (HTS) is a fundamental strategy for identifying new lead compounds. chemdiv.com 2-Butylpiperazine is an excellent scaffold for combinatorial chemistry, the process of creating a large number of different but structurally related molecules.

The piperazine core acts as a central hub from which different chemical substituents can be appended. Starting with the 2-butylpiperazine core, chemists can systematically introduce a wide variety of functional groups onto the two nitrogen atoms. This process can be automated to rapidly generate a library containing hundreds or thousands of unique compounds. The butyl group provides a constant lipophilic feature across the library, while the variations at the nitrogen atoms explore a diverse chemical space, modifying properties such as polarity, hydrogen bonding capacity, and steric bulk. These libraries are then screened against biological targets (like enzymes or receptors) or for specific material properties to identify "hits" for further development.

Table 1: Illustrative Chemical Library from a 2-Butylpiperazine Scaffold This table demonstrates how diverse molecules can be generated from a single starting scaffold for screening purposes.

| Compound ID | R1 Substituent (at N-1) | R2 Substituent (at N-4) | Potential Application Area |

| LIB-001 | Hydrogen | Benzoyl | Pharmaceutical Screening |

| LIB-002 | Methyl | 3-Pyridinylmethyl | CNS Drug Discovery |

| LIB-003 | Acetyl | 4-Chlorophenyl | Agrochemical Research |

| LIB-004 | Ethyl | 2-Furanoyl | Materials Science |

Application in Materials Science Research

The unique electronic and structural properties of the piperazine moiety have led to its use in the design of advanced materials. rsc.org Piperazine derivatives can act as electron donors and their specific chair-like conformation can be exploited to control the packing and aggregation of molecules, influencing the properties of the resulting material. bohrium.com

Organic-inorganic hybrid materials are compounds that incorporate both organic and inorganic components at the molecular level, often resulting in materials with novel synergistic properties. nih.govfrontiersin.org Substituted piperazines can be used as the organic cation component in the synthesis of these hybrids. When protonated, the 2-butylpiperazinium cation can interact with inorganic anions, such as metal halides (e.g., tetrachlorocuprate, [CuCl₄]²⁻), to form crystalline structures. rsc.org

Table 2: Examples of Piperazine-Based Organic-Inorganic Hybrid Materials

| Organic Cation | Inorganic Anion | Resulting Material Class | Noteworthy Property |

| [1-(2-fluoroethyl)piperazine]²⁺ | [CuCl₄]²⁻ | Metal-Organic Halide | Reversible Thermochromism rsc.org |

| [N-propyl-N-methylpiperidine]²⁺ | [CdBr₄]²⁻ | Perovskite-like Hybrid | High-Temperature Phase Transition rsc.org |

| [(S)-(+)-2-methylpiperazine]²⁺ | [Zn(H₂O)₆]²⁺, (SO₄)²⁻ | Chiral Metal-Organic Hybrid | Potential Ferroelectric Properties researchgate.net |

The presence of two reactive amine groups makes 2-butylpiperazine a suitable monomer for step-growth polymerization. It can react with other bifunctional monomers, such as diacyl chlorides, diisocyanates, or epoxides, to form a variety of polymers, including polyamides, polyureas, and polyamines. The incorporation of the 2-butylpiperazine unit into a polymer backbone introduces the rigid heterocyclic ring, which can enhance the thermal stability and mechanical strength of the material.

The pendent butyl group can modify the polymer's properties by increasing its hydrophobicity, lowering its glass transition temperature, or disrupting chain packing to alter crystallinity. For example, polymers made with the related compound 2-methylpiperazine (B152721) have been explored for applications in coatings and composite materials due to their potential for good mechanical strength and chemical resistance. ontosight.ai By logical extension, 2-butylpiperazine offers a pathway to create polymers with tailored properties for specific applications.

Use in Agrochemical Research as Synthetic Intermediates

In agrochemical research, the goal is to discover and develop new herbicides, insecticides, and fungicides. The piperazine heterocycle is a common feature in many biologically active molecules, including some used in agriculture. bohrium.com 2-Butylpiperazine serves as a synthetic intermediate, or building block, for creating novel candidate agrochemicals.

Reactivity Studies of 2 Butylpiperazine and Its Derivatives

Reaction Pathways and Mechanisms

The synthesis and functionalization of butylpiperazine derivatives follow several established reaction pathways. A common method involves the alkylation or acylation of the piperazine (B1678402) nitrogen atoms. For instance, 1-sec-Butyl-4-(2-chloro-ethyl)-piperazine is synthesized by reacting piperazine first with a sec-butyl halide and subsequently with a 2-chloroethyl halide. vulcanchem.com The final product is often converted to a dihydrochloride (B599025) salt by treatment with hydrochloric acid to improve handling and solubility. vulcanchem.com

Another significant pathway is the reductive cyclization of dioximes. This method can build the piperazine ring from primary amines. The proposed mechanism involves the catalytic hydrogenolysis of N-O bonds in a dioxime precursor to form a diimine intermediate. nih.gov This intermediate then cyclizes and undergoes further hydrogenation and elimination of ammonia (B1221849) to yield the final piperazine product. nih.gov For example, 1-butylpiperazine (B1267675) has been prepared from a dioxime precursor using a 5%-Pd/C catalyst, although yields can vary depending on the specific method used. mdpi.com

Protecting group chemistry is also fundamental in the reaction pathways of piperazine derivatives. Carbamate (B1207046) groups, such as the tert-butoxycarbonyl (Boc) group, are commonly used to temporarily protect one of the piperazine nitrogens, allowing for selective functionalization of the other. vulcanchem.combenchchem.com The Boc group can be introduced by reacting the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. benchchem.comvulcanchem.com

Lithiation followed by trapping with an electrophile is a powerful method for creating substituted piperazines. whiterose.ac.uk This process often involves using a strong organolithium base like s-butyllithium (s-BuLi) to deprotonate a carbon atom alpha to a nitrogen, which can then react with various electrophiles. whiterose.ac.uk

Influence of Steric and Electronic Factors on Reactivity

Steric and electronic effects are crucial in dictating the regioselectivity and rate of reactions involving 2-butylpiperazine derivatives. numberanalytics.comfiveable.me The butyl group at the C2 position is a key contributor to these effects.

Steric Hindrance: The size of the butyl group, and even more so the tert-butyl group, imparts significant steric bulk. vulcanchem.com This bulkiness can hinder the approach of reactants to nearby functional groups, influencing the stereoselectivity of reactions. numberanalytics.comvulcanchem.com For example, in the reductive cyclization of dioximes to form 2,6-disubstituted piperazines, the addition of dihydrogen often occurs from the less hindered side, opposite to the existing substituent. nih.gov Similarly, in derivatives like tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate, the bulky tert-butyl group can direct substitution to specific positions on an attached aromatic ring. benchchem.com

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This effect can increase the electron density on the piperazine ring, potentially stabilizing it and influencing the nucleophilicity of the nitrogen atoms. vulcanchem.comiupac.org When the piperazine ring is attached to other moieties, the electronic properties of those groups also play a significant role. For instance, an electron-withdrawing bromine atom on an attached pyrazine (B50134) ring enhances the electrophilicity of the pyrazine carbon atoms, making them more susceptible to nucleophilic attack by the piperazine nitrogen. benchchem.com The interplay between these steric and electronic factors is essential for predicting reaction outcomes. fiveable.me

Table 1: Influence of Substituents on Reactivity

| Derivative | Substituent | Observed Effect | Reference |

|---|---|---|---|

| (S)-2-Butylpiperazine | C2-Butyl | Increases hydrophobicity (higher LogP), enhancing membrane permeability. | vulcanchem.com |

| R-2-Tert-butyl piperazine | C2-tert-Butyl | Imparts steric bulk, restricting rotational freedom and enhancing stereoselectivity in reactions at the nitrogen atoms. Electron-donating inductive effect stabilizes the piperazine ring. | vulcanchem.com |

| tert-Butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate | N-tert-butyl, Pyrazine-Br | The tert-butyl group provides steric hindrance. The electron-withdrawing bromine on the pyrazine ring enhances electrophilicity, favoring nucleophilic attack. | benchchem.com |

Oxidation Reactions

The piperazine ring and its substituents can undergo oxidation under various conditions. For derivatives like 1-butylpiperazine-2,5-dione (B90856), oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the diketopiperazine ring, forming products like butylsuccinic acid derivatives. benchchem.com In the context of industrial applications like carbon capture, piperazine itself is subject to oxidative degradation, forming products such as piperazinol, piperazinone, and ethylenediamine (B42938) as intermediates. utexas.edu The oxidation of a tert-butyl group attached to a piperazine ring can form tert-butyl alcohol or tert-butyl hydroperoxide. smolecule.com Recent studies have also focused on palladium-catalyzed aerobic oxidation of alcohol-containing piperazine derivatives to the corresponding aldehydes, which can then be used in subsequent reactions. rsc.org

Reduction Reactions

Reduction reactions are commonly employed to transform functional groups on the piperazine scaffold. For diketopiperazine derivatives such as 1-butylpiperazine-2,5-dione, the carbonyl groups can be reduced to secondary alcohols or amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). benchchem.com This conversion yields derivatives with different biological and chemical properties. benchchem.com Another important application is reductive amination, where an aldehyde is reacted with a piperazine derivative under reducing conditions (e.g., H₂ over a Pd/C catalyst) to form a new C-N bond. researchgate.net This method is used in the synthesis of complex molecules, including pharmaceutical agents. rsc.orgresearchgate.net For instance, N-tert-butylpiperazine can be reacted with an aldehyde in the presence of a catalyst to produce the corresponding substituted piperazine. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Substrate | Reagent(s) | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | 1-Butylpiperazine-2,5-dione | KMnO₄ | Butylsuccinic acid derivatives | benchchem.com |

| Oxidation | R-2-Tert-butyl piperazine | General oxidizing agents | tert-Butyl alcohol or tert-butyl hydroperoxide | smolecule.com |

| Reduction | 1-Butylpiperazine-2,5-dione | LiAlH₄ | 1-Butylpiperazine-2,5-diol | benchchem.com |

| Reduction (Reductive Amination) | Aldehyde + N-tert-butylpiperazine | 10% Pd/C, H₂ | N-alkylated-N'-tert-butylpiperazine | researchgate.net |

| Reduction | 3-(4-oxo-4-piperazin-1-ylbutyl)-1H-indole | LiAlH₄ | 4-(1H-indol-3-yl)butyl]piperazine | researchgate.net |

Hydrolysis Studies

Functional groups attached to the piperazine ring, particularly amides and esters, are susceptible to hydrolysis. The amide bonds in diketopiperazine derivatives like 1-butylpiperazine-2,5-dione can be cleaved under strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions. benchchem.com This hydrolysis breaks the ring to form linear dipeptides or amino acid derivatives. benchchem.com Similarly, the hydrolysis of a diketopiperazine derived from isoleucine and valine with 6 N HCl yields the constituent amino acids. tandfonline.com Carbamate protecting groups, such as Boc, are designed to be stable under many conditions but are readily hydrolyzed by strong acids to release the free piperazine. benchchem.com Ester groups, like in butyl piperazine-1-carboxylate, can also be hydrolyzed to the corresponding carboxylic acid. evitachem.com

Cycloaddition Reactions

Piperazine derivatives can participate in cycloaddition reactions to construct more complex polycyclic structures. These reactions are valuable for synthesizing novel heterocyclic systems for applications in medicinal chemistry. nih.gov A [3+2] cycloaddition protocol has been used to synthesize piperazine-linked bis(chromene) hybrids by reacting hydrazonoyl chlorides with a chromene-based bis(enaminone) containing a piperazine linker. nih.gov This reaction proceeds in dioxane with triethylamine (B128534) at reflux. nih.gov Other studies have explored [3+2] cycloadditions with nitrile oxides to create bridged isoxazoline (B3343090) derivatives from unsaturated imides containing a piperazine moiety. researchgate.net Furthermore, piperazine derivatives can be involved in intramolecular Diels-Alder ([4+2] cycloaddition) reactions. For example, 3-(alkynyl-O)-substituted 4-pyridazinecarbonitriles can undergo thermally induced intramolecular [4+2] cycloadditions to afford fused benzonitriles. mdpi.com

Chirality and Stereoselective Synthesis of 2 Butylpiperazine Derivatives

Asymmetric Synthesis Approaches

The development of asymmetric methods to synthesize carbon-substituted piperazines like 2-butylpiperazine is crucial for accessing single enantiomers for pharmacological evaluation. nih.gov Various strategies have been established, often starting from readily available chiral precursors or employing catalytic systems.

One major strategy is the chiral pool approach , which utilizes naturally occurring chiral molecules like α-amino acids as starting materials. nih.govnih.govrsc.org For instance, a scalable route to enantiomerically pure 2-substituted piperazines begins with α-amino acids, achieving the target compounds in four steps. rsc.org This method involves an aza-Michael addition between a bis-protected chiral 1,2-diamine (derived from an amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org Similarly, the synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(–)-phenylglycinol, which acts as a chiral auxiliary. nih.gov

Catalytic asymmetric synthesis represents another powerful approach. This includes methods such as:

Asymmetric Hydrogenation : The iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) rings, activated by alkyl halides, provides a direct route to a variety of chiral piperazines. researchgate.net This method has shown good to excellent enantioselectivity for 3-substituted and 2,3-disubstituted piperazines. researchgate.net

Palladium-Catalyzed Allylic Alkylation : The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov These intermediates can then be reduced to the corresponding chiral piperazines. nih.gov

Asymmetric Lithiation : The direct functionalization of an N-Boc piperazine (B1678402) ring can be achieved through asymmetric lithiation using s-BuLi in complex with a chiral ligand like (-)-sparteine (B7772259), followed by trapping with an electrophile. york.ac.uk

A general synthetic pathway can also involve the use of carbamate-protected intermediates. For example, (S)-2-Butylpiperazine could be synthesized by first protecting a suitable precursor with a tert-butyl carbamate (B1207046) (Boc) group, followed by ring formation and a final stereoselective alkylation step to introduce the butyl group. vulcanchem.com

Table 1: Overview of Asymmetric Synthesis Strategies for Chiral Piperazines

| Synthesis Strategy | Key Feature | Example Starting Material/Reagent | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials | α-Amino acids, (R)-(–)-phenylglycinol | nih.govrsc.org |